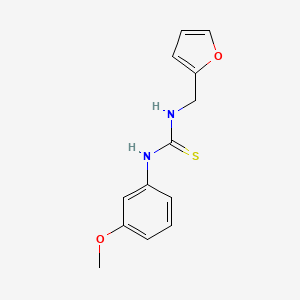
4-(1-adamantylacetyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-adamantylacetyl)-2,6-dimethylmorpholine, also known as ADM, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADM is a morpholine derivative that has been found to have unique biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
4-(1-adamantylacetyl)-2,6-dimethylmorpholine is known to act as a selective inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 4-(1-adamantylacetyl)-2,6-dimethylmorpholine can increase the concentration of acetylcholine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
4-(1-adamantylacetyl)-2,6-dimethylmorpholine has been found to have various biochemical and physiological effects, including enhancing cognitive function, improving memory, and reducing oxidative stress. 4-(1-adamantylacetyl)-2,6-dimethylmorpholine has also been found to have potential anti-cancer properties, making it a valuable tool for cancer researchers.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-adamantylacetyl)-2,6-dimethylmorpholine is its unique mechanism of action, making it a valuable tool for studying various biological processes. However, 4-(1-adamantylacetyl)-2,6-dimethylmorpholine also has some limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Future Directions
There are several future directions for the study of 4-(1-adamantylacetyl)-2,6-dimethylmorpholine, including further research into its potential applications in cancer research, as well as its potential use as a therapeutic agent for various neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(1-adamantylacetyl)-2,6-dimethylmorpholine and its potential limitations.
Synthesis Methods
4-(1-adamantylacetyl)-2,6-dimethylmorpholine can be synthesized through a multistep process involving the reaction of 1-adamantylacetic acid with morpholine and subsequent alkylation with 2,6-dimethylchloroformate. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-(1-adamantylacetyl)-2,6-dimethylmorpholine has been studied for its potential applications in various fields of scientific research, including pharmacology, neuroscience, and cancer research. 4-(1-adamantylacetyl)-2,6-dimethylmorpholine has been found to have a unique mechanism of action, making it a valuable tool for studying various biological processes.
properties
IUPAC Name |
2-(1-adamantyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-12-10-19(11-13(2)21-12)17(20)9-18-6-14-3-15(7-18)5-16(4-14)8-18/h12-16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCDMNKTZVWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)
![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4973326.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)